molecular formula C26H23ClN4O4 B5325005 (2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5325005
M. Wt: 490.9 g/mol
InChI Key: AQVDGWYRXTWODO-FMIVXFBMSA-N
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Description

(2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound that features a combination of aromatic rings, piperazine, and nitro groups

Properties

IUPAC Name

(E)-N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O4/c27-23-18-21(28-25(32)12-9-19-5-4-8-22(17-19)31(34)35)10-11-24(23)29-13-15-30(16-14-29)26(33)20-6-2-1-3-7-20/h1-12,17-18H,13-16H2,(H,28,32)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVDGWYRXTWODO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common steps include:

    Formation of the piperazine derivative: This involves the reaction of piperazine with phenylcarbonyl chloride under controlled conditions.

    Introduction of the nitro group: This step typically involves nitration reactions using reagents like nitric acid and sulfuric acid.

    Coupling reactions: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

(2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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